O-1918
Overview
Description
The compound known as O-1918, also referred to as this compound, is a synthetic organic compound with the molecular formula C19H26O2. It is structurally similar to cannabidiol, a well-known cannabinoid. This compound acts as an antagonist for the orphan G protein-coupled receptors GPR18 and GPR55 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-1918 involves several steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexene ring: This is achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Functionalization of the aromatic ring: Methoxy groups are introduced via electrophilic aromatic substitution reactions.
Introduction of the side chain: This involves a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
O-1918 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, halogen, or other functional groups.
Scientific Research Applications
O-1918 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various receptors.
Biology: this compound is employed in research to understand the role of GPR18 and GPR55 in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in modulating pain and inflammation.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
O-1918 exerts its effects by antagonizing the G protein-coupled receptors GPR18 and GPR55. These receptors are involved in various physiological processes, including pain perception, inflammation, and immune response. By blocking these receptors, this compound can modulate these processes, leading to potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Cannabidiol (CBD): Structurally similar but acts as an agonist rather than an antagonist.
O-1602: Another synthetic cannabinoid with similar receptor targets but different pharmacological profiles.
Cannabigerol (CBG): Shares structural similarities but has distinct biological activities.
Uniqueness
O-1918 is unique in its specific antagonistic action on GPR18 and GPR55, which distinguishes it from other cannabinoids that typically act as agonists. This unique mechanism of action makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJMVMWPKLUKT-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610371 | |
Record name | O 1918 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536697-79-7 | |
Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-1918 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O 1918 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-1918 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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